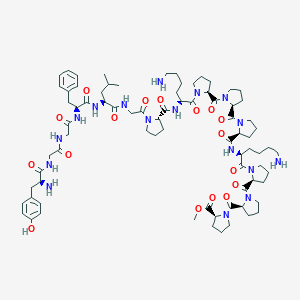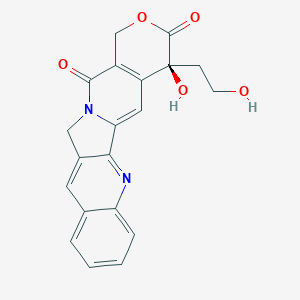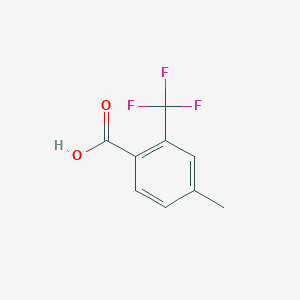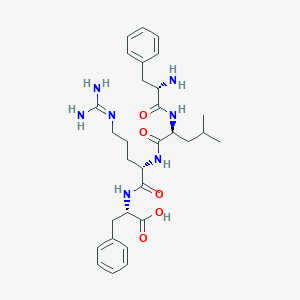
Phenylalanyl-leucyl-arginyl-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylalanyl-leucyl-arginyl-phenylalanine (FLRF) is a peptide that has gained attention in scientific research due to its potential applications in various fields. This peptide is composed of four amino acids, namely phenylalanine, leucine, arginine, and phenylalanine, in that order. FLRF has been synthesized using various methods and has shown promising results in different scientific studies.
科学的研究の応用
Phenylalanyl-leucyl-arginyl-phenylalanine has been studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have neuroprotective effects and can improve cognitive function in animal models. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine has been studied for its potential use as an immunomodulatory agent, with promising results in animal models. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro.
作用機序
The mechanism of action of Phenylalanyl-leucyl-arginyl-phenylalanine is not fully understood, but it is believed to act through various pathways. In neuroscience, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to modulate the activity of immune cells, such as macrophages and T cells. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have various biochemical and physiological effects, depending on the context of its use. In neuroscience, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to improve cognitive function and protect against neurodegeneration. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to modulate the activity of immune cells and can enhance the immune response. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
Phenylalanyl-leucyl-arginyl-phenylalanine has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, Phenylalanyl-leucyl-arginyl-phenylalanine also has some limitations, such as its limited solubility in aqueous solutions and its potential to degrade over time.
将来の方向性
There are several future directions for Phenylalanyl-leucyl-arginyl-phenylalanine research, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in various diseases, and the investigation of its mechanism of action. Additionally, Phenylalanyl-leucyl-arginyl-phenylalanine could be used as a tool in neuroscience research to further understand the role of NMDA receptors in learning and memory. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine could be studied further for its potential as an immunomodulatory agent. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine could be investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.
Conclusion:
In conclusion, Phenylalanyl-leucyl-arginyl-phenylalanine is a peptide that has shown promise in various scientific research applications. Its ease of synthesis, stability, and low toxicity make it an attractive tool for lab experiments. Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have neuroprotective effects, immunomodulatory properties, and anticancer properties, among others. There are several future directions for Phenylalanyl-leucyl-arginyl-phenylalanine research, and further investigation of this peptide could lead to new discoveries in various fields.
合成法
Phenylalanyl-leucyl-arginyl-phenylalanine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the synthesis of the peptide in a solution phase. Both methods have been used to successfully synthesize Phenylalanyl-leucyl-arginyl-phenylalanine, with SPPS being the preferred method due to its higher yield and purity.
特性
CAS番号 |
122075-70-1 |
|---|---|
製品名 |
Phenylalanyl-leucyl-arginyl-phenylalanine |
分子式 |
C30H43N7O5 |
分子量 |
581.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H43N7O5/c1-19(2)16-24(36-26(38)22(31)17-20-10-5-3-6-11-20)28(40)35-23(14-9-15-34-30(32)33)27(39)37-25(29(41)42)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31H2,1-2H3,(H,35,40)(H,36,38)(H,37,39)(H,41,42)(H4,32,33,34)/t22-,23-,24-,25-/m0/s1 |
InChIキー |
ZEIYPKQQLSUPOT-QORCZRPOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
配列 |
FLRF |
同義語 |
FLRF peptide Phe-Leu-Arg-Phe phenylalanyl-leucyl-arginyl-phenylalanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




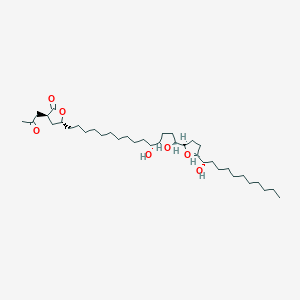
![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)
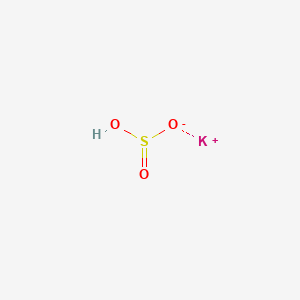
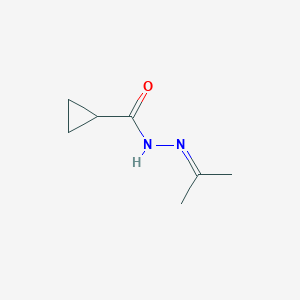
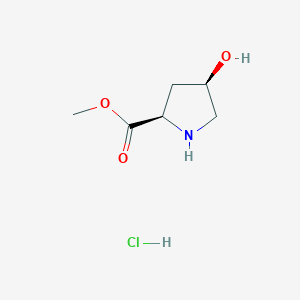
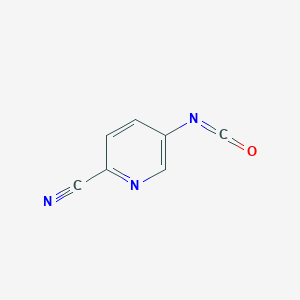

![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)
